N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems. In
Scientific Research Applications
Synthesis and Biological Activities
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, displaying moderate to good activities in various biological assays. These compounds, especially those with p-tolyl groups, showed significant urease inhibition activity, outperforming standard treatments. Molecular docking studies suggested that H-bonding with the enzyme's non-metallic active site is crucial for its inhibition, indicating a potential application in treating diseases related to urease activity (Gull et al., 2016).
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against several cancer cell lines, highlighting the structural versatility and potential of thiazole-based compounds in oncology (Yurttaş et al., 2015).
Antimicrobial Activity
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction revealed that these compounds exhibited promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains. This suggests their potential application in developing new antimicrobial agents (Rezki, 2016).
Pharmacological Evaluation
Novel N,N-diphenylamine derivatives were synthesized, showing significant analgesic and anti-inflammatory activities. These findings indicate the potential of thiazole-based compounds in pain and inflammation management, with specific compounds identified as promising leads for further development (Kumar & Mishra, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, it’s plausible that N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide may interact with similar targets.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-4-10-23(11-5-2)17(24)12-16-13-26-19(21-16)22-18(25)20-15-8-6-14(3)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBSDVQEYNWSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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